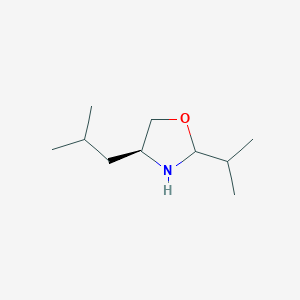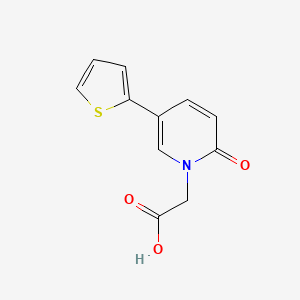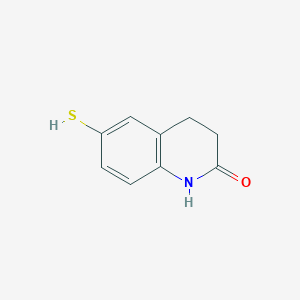![molecular formula C8H7BrN4O B8662565 N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8662565.png)
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide
Übersicht
Beschreibung
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is a heterocyclic compound that contains a triazole and pyridine ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromine atom and the acetamide group contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide typically involves the cyclization of 2-aminopyridines with appropriate reagents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up to produce significant quantities of the compound efficiently. Additionally, mechanochemical methods involving azinium-N-imines and nitriles in the presence of copper acetate have also been explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitriles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper acetate is often used as a catalyst in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cycloaddition Reactions: Products include fused heterocyclic compounds with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1 and JAK2.
Biological Research: The compound is studied for its potential as an inverse agonist for RORγt and as an inhibitor of PHD-1.
Material Science: It is used in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their catalytic activity.
Receptor Modulation: It functions as an inverse agonist for RORγt, modulating the receptor’s activity and influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which enhances its solubility and reactivity compared to similar compounds. This structural feature also contributes to its potential as a versatile building block in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H7BrN4O |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7BrN4O/c1-5(14)10-8-11-7-4-2-3-6(9)13(7)12-8/h2-4H,1H3,(H,10,12,14) |
InChI-Schlüssel |
UAWUFBVTEQUTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN2C(=N1)C=CC=C2Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl-4-carboxylic acid](/img/structure/B8662522.png)
![3-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8662530.png)
![2-(4-Fluorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8662538.png)








